molecular formula C22H20N2O B11113495 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 1450-62-0

3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B11113495
CAS No.: 1450-62-0
M. Wt: 328.4 g/mol
InChI Key: IIWCGGYOWGNBJS-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methoxyphenyl group and two phenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the condensation of hydrazine derivatives with 1,3-diketones. One common method is the reaction of 4-methoxyphenylhydrazine with 1,3-diphenylpropane-1,3-dione under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce dihydropyrazole derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole: Similar structure but lacks the dihydro component.

    3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid: Contains an additional carboxylic acid group.

    This compound-4-sulfonamide: Contains a sulfonamide group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

1450-62-0

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2,3-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C22H20N2O/c1-25-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)24(23-21)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3

InChI Key

IIWCGGYOWGNBJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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